3-[4-(Difluoromethoxy)phenyl]-5-[2-(4-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
Preparation Methods
The synthesis of OSM-S-566 involves several steps, starting with the construction of the thienopyrimidine scaffold. This is typically achieved through a series of organic reactions, including halogenation and the formation of boronate esters . The synthetic route often involves the use of thiophene as a starting material, followed by various functional group modifications to achieve the desired structure
Chemical Reactions Analysis
OSM-S-566 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-566 might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative .
Scientific Research Applications
OSM-S-566 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a model compound for studying the reactivity and properties of aminothienopyrimidines.
Biology: It is used in biological assays to evaluate its efficacy against malaria parasites.
Industry: While its industrial applications are still under investigation, it could potentially be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of OSM-S-566 is not fully understood, but it is believed to target specific enzymes or proteins within the malaria parasite. Studies suggest that it may inhibit the function of key enzymes involved in the parasite’s metabolic pathways, thereby preventing its growth and replication . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
OSM-S-566 can be compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106 and TCMDC 132385. These compounds share a similar core structure but differ in their functional groups and overall reactivity . For example, OSM-S-106 has been shown to have moderate activity against malaria parasites, while TCMDC 132385 exhibits mild activity . The uniqueness of OSM-S-566 lies in its specific functional group modifications, which may contribute to its enhanced activity and selectivity against the malaria parasite.
Similar compounds include:
- OSM-S-106
- TCMDC 132385
- Other aminothienopyrimidine derivatives
Properties
Molecular Formula |
C27H22F2N4O3 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-[2-(4-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C27H22F2N4O3/c28-27(29)36-23-12-8-21(9-13-23)26-32-31-24-16-30-17-25(33(24)26)34-15-14-19-6-10-22(11-7-19)35-18-20-4-2-1-3-5-20/h1-13,16-17,27H,14-15,18H2 |
InChI Key |
XFBPGJAKOMHHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOC3=CN=CC4=NN=C(N34)C5=CC=C(C=C5)OC(F)F |
Origin of Product |
United States |
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